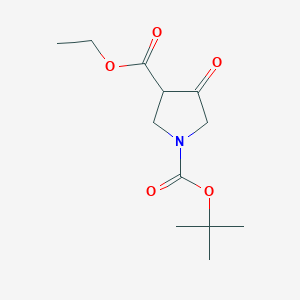
1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
Vue d'ensemble
Description
1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate is a useful research compound. Its molecular formula is C12H19NO5 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Supramolecular Arrangement and Weak Intermolecular Interactions
1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate has been studied for its role in forming diverse supramolecular assemblies. Weak interactions like CH⋯O/CH⋯π play a crucial role in controlling molecular conformation and constructing various supramolecular assemblies, despite lacking a hydrogen bond donor and acceptor system. This is particularly notable in bulky substitutions of oxopyrrolidine analogues (Samipillai et al., 2016).
Parallel Solution-phase Synthesis
In the context of solution-phase synthesis, this compound has been utilized in creating libraries of N(4´)-substituted di-tert-butyl (2S,4E)-4-arylaminomethylidene-5-oxopyrrolidine-1,2-dicarboxylates. These syntheses demonstrate its utility in generating a range of derivatives, highlighting its versatility in chemical synthesis (Svete et al., 2010).
Synthesis and Characterization
The compound has been used in the synthesis of Schiff base compounds, characterized using FTIR and NMR methods. X-ray crystallographic analysis provides detailed insights into molecular and crystal structures, showing how intramolecular hydrogen bonding influences the overall structure (Çolak et al., 2021).
Optimization in Synthetic Methods
Its derivatives, specifically 4-tert-butyl 2-ethyl 3-amino-1-benzyl-5-dialkylamino-1H-pyrrole-2,4-dicarboxylate derivatives, have been explored for their synthesis optimization. This involves selective cyclization controlled by lithium coordination and steric hindrance, highlighting its potential in creating highly selective synthetic routes (Nishio et al., 2011).
Safety and Hazards
Mécanisme D'action
Target of Action
It is commonly used in organic synthesis as a protecting group . This compound can protect amine functional groups, allowing for other chemical transformations to occur with minimal interference to the reactivity of the amines .
Mode of Action
The compound acts as a protecting group for amines in organic synthesis . It forms a stable complex with the amine group, preventing it from reacting under specific conditions. Once the desired reactions have been completed, the protecting group can be removed under appropriate conditions .
Result of Action
The primary result of the action of “1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate” is the protection of amine functional groups during organic synthesis . This allows for selective reactions to occur on other parts of the molecule without affecting the amine group. Once the desired transformations have been completed, the protecting group can be removed to reveal the original amine group .
Action Environment
The action of “this compound” is influenced by environmental factors such as pH. In more acidic environments (pH < 2), the Boc protecting group may undergo hydrolysis, reducing the stability of the compound . In neutral or slightly acidic environments (ph 4-6), it can exist relatively stably .
Propriétés
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-5-17-10(15)8-6-13(7-9(8)14)11(16)18-12(2,3)4/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRFSVAKVCSOPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1=O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446535 | |
| Record name | 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146256-98-6 | |
| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 4-oxo-1,3-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146256-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



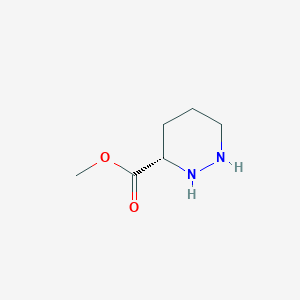
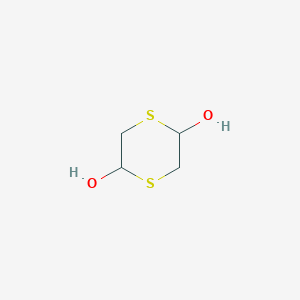

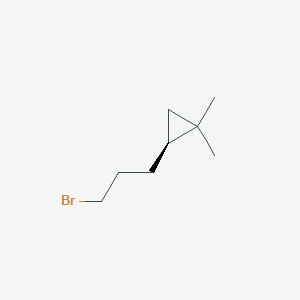

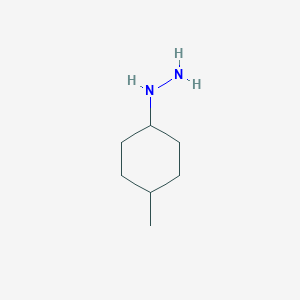



![2-[(7-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide)-3-ylthio]propanoic acid](/img/structure/B140330.png)
![(S)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline](/img/structure/B140331.png)
